3-amino-9H-fluoren-2-ol
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Overview
Description
3-Amino-9H-fluoren-2-ol is an organic compound belonging to the fluorene family It features a fluorene backbone with an amino group at the 3-position and a hydroxyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-9H-fluoren-2-ol typically involves multi-step organic reactions. One common method is the nitration of fluorene to produce 2-nitrofluorene, followed by reduction to obtain 2-amino-fluorene. Subsequent hydroxylation at the 2-position yields this compound. The reaction conditions often include the use of strong acids for nitration, reducing agents like hydrogen gas with a palladium catalyst for reduction, and hydroxylation using reagents such as sodium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-9H-fluoren-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone, resulting in 3-amino-9H-fluoren-2-one.
Reduction: The amino group can be reduced to form 3-hydroxy-9H-fluorene.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: 3-Amino-9H-fluoren-2-one.
Reduction: 3-Hydroxy-9H-fluorene.
Substitution: Various substituted fluorenes depending on the reagents used.
Scientific Research Applications
3-Amino-9H-fluoren-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 3-amino-9H-fluoren-2-ol depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The amino and hydroxyl groups allow it to form hydrogen bonds and participate in various biochemical pathways. Its fluorescent properties make it useful in imaging applications, where it can bind to specific biomolecules and emit light upon excitation.
Comparison with Similar Compounds
3-Hydroxy-9H-fluorene: Lacks the amino group, making it less versatile in certain reactions.
2-Amino-9H-fluoren-9-one: Contains a ketone group instead of a hydroxyl group, altering its reactivity and applications.
9H-Fluoren-9-ol: Lacks both the amino and hydroxyl groups, making it less functionalized.
Uniqueness: 3-Amino-9H-fluoren-2-ol is unique due to the presence of both amino and hydroxyl groups, which provide a combination of reactivity and functionality not found in similar compounds. This dual functionality makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Properties
Molecular Formula |
C13H11NO |
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Molecular Weight |
197.23 g/mol |
IUPAC Name |
3-amino-9H-fluoren-2-ol |
InChI |
InChI=1S/C13H11NO/c14-12-7-11-9(6-13(12)15)5-8-3-1-2-4-10(8)11/h1-4,6-7,15H,5,14H2 |
InChI Key |
POYDFXDAEFSZHK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=CC(=C(C=C31)O)N |
Origin of Product |
United States |
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